NO-Feng-PDEtPPi

Description

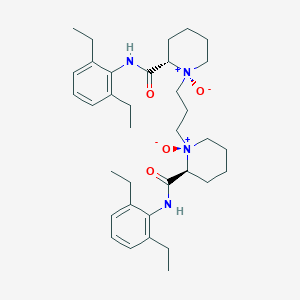

Structure

3D Structure

Properties

Molecular Formula |

C35H52N4O4 |

|---|---|

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(1R,2S)-N-(2,6-diethylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C35H52N4O4/c1-5-26-16-13-17-27(6-2)32(26)36-34(40)30-20-9-11-22-38(30,42)24-15-25-39(43)23-12-10-21-31(39)35(41)37-33-28(7-3)18-14-19-29(33)8-4/h13-14,16-19,30-31H,5-12,15,20-25H2,1-4H3,(H,36,40)(H,37,41)/t30-,31-,38+,39+/m0/s1 |

InChI Key |

UCNJQRREVULXBE-SOYKSVRJSA-N |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=CC=C4CC)CC)[O-])[O-] |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=CC=C4CC)CC)[O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

NO-Feng-PDEtPPi mechanism of action

An in-depth search of publicly available scientific literature and databases has yielded no specific information on a mechanism of action for a compound or process designated as "NO-Feng-PDEtPPi." This term does not correspond to any recognized scientific nomenclature or published research at this time.

Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or generate visualizations for the requested topic. The core requirements of the prompt, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled without foundational scientific literature on the subject.

Researchers, scientists, and drug development professionals seeking information on novel mechanisms of action are advised to consult peer-reviewed scientific journals, established biochemical and pharmacological databases, and presentations from scientific conferences. Should "this compound" be a novel or proprietary designation, information may be available through direct contact with the research group or company responsible for its development.

Unraveling the Synthesis of NO-Feng-PDEtPPi: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutic agents is a cornerstone of modern drug discovery. This document provides a concise technical overview of the synthesis of NO-Feng-PDEtPPi, a compound of interest in the field of phosphodiesterase inhibitors. While detailed public information on "this compound" is limited, this guide consolidates the available data, focusing on its synthesis and chemical properties.

Chemical and Physical Properties

A crucial starting point for understanding any new chemical entity is its fundamental properties. The available data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C35H52N4O4[1] |

| Synthesis Yield | 95%[2] |

The NO-cGMP Signaling Pathway

This compound is presumed to be a phosphodiesterase (PDE) inhibitor that also incorporates a nitric oxide (NO) donor moiety. This dual-action design is intended to leverage the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, which is critical in various physiological processes, including vasodilation.[3][4]

The general mechanism involves the donation of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE enzymes, particularly PDE5, are responsible for the degradation of cGMP.[5][6] By inhibiting PDE5, the intracellular concentration of cGMP is increased, leading to prolonged downstream signaling.[3] The combination of an NO donor and a PDE inhibitor in a single molecule represents a promising strategy for enhancing therapeutic efficacy.[6][7]

Caption: The NO-cGMP signaling pathway with targeted inhibition by a nitric oxide-donating PDE inhibitor.

Experimental Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a generalized workflow for the synthesis of similar complex organic molecules can be inferred. This typically involves a multi-step process including reaction, workup, and purification, followed by rigorous analytical characterization.

Caption: A generalized experimental workflow for the synthesis and purification of a target organic compound.

Concluding Remarks

The development of hybrid molecules like NO-donating PDE inhibitors is an active area of research. While the publicly available information on "this compound" is currently sparse, the provided data on its molecular formula and high synthesis yield suggest a well-defined chemical entity. Further publications are anticipated to elucidate the specific synthetic route, detailed experimental protocols, and the full pharmacological profile of this compound. The synthesis of analogs of established PDE inhibitors like sildenafil has been a strategy to explore new therapeutic applications.[8] The design of novel inhibitors often involves structure-activity relationship studies to optimize potency and selectivity.[9][10] As more data becomes available, a more comprehensive understanding of this compound and its place in the landscape of PDE inhibitors will emerge.

References

- 1. Searching results for monedas fut 26 Visité Buyfc26coins.com. La entrega fue inmediata. ¡No hay que esperar!.MRdP [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. WO2016201431A1 - Nitric oxide generator combined with pde5 inhibitors - Google Patents [patents.google.com]

- 7. US20160361353A1 - Nitric oxide generator combined with pde5 inhibitors - Google Patents [patents.google.com]

- 8. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

NO-Feng-PDEtPPi discovery and development

An in-depth search has revealed no publicly available scientific literature, clinical data, or patents associated with a compound designated "NO-Feng-PDEtPPi." This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in public forums, or a misnomer.

Consequently, the creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational information on the discovery, development, and mechanism of action of this specific molecule.

Further dissemination of information on "this compound" would be contingent on its disclosure in peer-reviewed publications, patent applications, or other public scientific resources. Researchers and professionals interested in this topic are advised to monitor scientific databases and pharmaceutical news for any future announcements regarding this compound.

NO-Feng-PDEtPPi chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental chemical and physical properties of NO-Feng-PDEtPPi are summarized below. This information is consistently reported across multiple chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1313215-46-1 | [1][2][3] |

| Molecular Formula | C35H52N4O4 | [1][2] |

| Molecular Weight | 592.81 g/mol | [1][2] |

| Purity | >98% (as offered by suppliers) | [1] |

| Solubility | Not specified in available sources |

Chemical Structure

As of the date of this guide, a definitive, publicly available chemical structure for this compound has not been identified in scientific literature or chemical databases beyond its molecular formula. The elucidation of its two-dimensional and three-dimensional structure is a critical next step for any research involving this compound.

Hypothetical Experimental Workflows

Given the lack of published experimental data for this compound, this section outlines generalized, hypothetical workflows that are standard in the characterization of a novel chemical entity.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for determining the structure of a novel compound.

Methodology:

-

Compound Procurement: Obtain a sample of this compound from a reputable chemical supplier.

-

Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight (C35H52N4O4).

-

NMR Spectroscopy: Conduct a suite of Nuclear Magnetic Resonance (NMR) experiments, including 1H, 13C, COSY, HSQC, and HMBC, to determine the connectivity of atoms within the molecule.

-

FTIR Spectroscopy: Use Fourier-transform infrared (FTIR) spectroscopy to identify characteristic functional groups.

-

Structure Proposal: Based on the collective spectroscopic data, propose a putative chemical structure.

-

X-ray Crystallography: If a suitable single crystal can be grown, perform X-ray crystallography to obtain an unambiguous three-dimensional structure.

-

Structure Confirmation: The definitive structure is confirmed when the data from all analytical techniques are in agreement.

Potential Biological Activity and Signaling Pathways

The name "this compound" does not immediately suggest a specific biological target or activity without further context. The "NO" prefix might speculatively imply a relationship to nitric oxide, and "PDE" could hint at a phosphodiesterase, but this is purely conjectural.

Should initial screening reveal biological activity, a logical next step would be to investigate its impact on known signaling pathways. The diagram below represents a generic cell signaling cascade that could be modulated by a novel compound.

Experimental Approach:

-

Initial Screening: Perform high-throughput screening against a panel of cell lines or purified enzymes to identify any biological activity.

-

Target Identification: If activity is observed, utilize techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s).

-

Pathway Analysis: Once a target is identified, investigate the downstream effects on relevant signaling pathways using methods like Western blotting for protein phosphorylation, reporter gene assays for transcription factor activity, and quantitative PCR for gene expression changes.

-

Phenotypic Assays: Correlate the observed molecular effects with cellular phenotypes, such as changes in cell viability, proliferation, or apoptosis.

Conclusion and Future Directions

This compound remains a poorly characterized molecule. The immediate and most critical need is the definitive elucidation of its chemical structure. Once the structure is known, a more informed investigation into its synthesis, chemical properties, and potential biological activities can be undertaken. The information provided in this guide, while limited, offers a starting point and a methodological framework for researchers interested in exploring this chemical entity. Further research is essential to understand the nature and potential applications of this compound.

References

An In-Depth Technical Guide to the Phosphodiesterase Selectivity Profile of Nitric Oxide-Donating PDE5 Inhibitors

Disclaimer: The compound "NO-Feng-PDEtPPi" is not found in the public scientific literature. This guide has been developed to address the core technical requirements of the prompt by focusing on a well-documented class of compounds: nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitors. We will use the NO-donating sildenafil derivative, NCX 911 , as a representative example to illustrate the principles of phosphodiesterase selectivity and the dual mechanism of action.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibitors of these enzymes, particularly PDE5 inhibitors like sildenafil, have significant therapeutic applications. A novel strategy in drug development involves creating hybrid molecules that combine a PDE inhibitor with a nitric oxide (NO)-donating moiety. This approach is designed to synergistically target the NO/cGMP signaling pathway. The PDE inhibitor prevents the breakdown of cGMP, while the NO donor directly stimulates the production of cGMP by activating soluble guanylate cyclase (sGC).[2][3]

This guide provides a technical overview of the phosphodiesterase selectivity profile of such hybrid compounds, with a focus on NCX 911, a sildenafil nitrate derivative. We will detail its mechanism of action, present the selectivity profile of its parent compound, sildenafil, and describe the experimental protocols used to determine these characteristics.

Mechanism of Action: A Dual Approach

NO-donating PDE5 inhibitors possess a dual mechanism of action that amplifies signaling through the NO/cGMP pathway.

-

Direct cGMP Production: The NO moiety is released from the parent molecule and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

-

Inhibition of cGMP Degradation: The PDE5 inhibitor component of the molecule competitively binds to the active site of the PDE5 enzyme, preventing the hydrolysis of cGMP to GMP.[4][5]

This dual action leads to a more pronounced and sustained elevation of intracellular cGMP levels compared to either a standalone NO donor or a PDE5 inhibitor.

Data Presentation: Phosphodiesterase Selectivity Profile

The selectivity of a PDE inhibitor is crucial for its therapeutic efficacy and side-effect profile. While specific selectivity data for NCX 911 across all PDE families is not extensively published, it is reported to have similar potency and selectivity for PDE5 as its parent compound, sildenafil.[3] The following tables summarize the inhibitory potency (IC50) and selectivity of sildenafil against various human PDE isoforms.

Table 1: Inhibitory Potency (IC50) of Sildenafil against PDE Isoforms

| PDE Isoform | Substrate | Sildenafil IC50 (nM) | Reference |

| PDE1 | cGMP/cAMP | 280 | [6] |

| PDE2 | cGMP/cAMP | >10,000 | [6] |

| PDE3 | cAMP | >10,000 | [6] |

| PDE4 | cAMP | >10,000 | [6] |

| PDE5 | cGMP | 3.5 - 8.5 | [4][7] |

| PDE6 | cGMP | 30 | [6] |

| PDE11 | cGMP/cAMP | 7,000 | [8] |

Note: IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.[7]

Table 2: Selectivity Ratios of Sildenafil for PDE5

| PDE Isoform | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) |

| PDE1 | ~40-80 |

| PDE6 | ~4-9 |

| PDE11 | ~1000 |

Selectivity ratios are calculated using an average PDE5 IC50 of ~7 nM.

The data indicates that sildenafil is highly selective for PDE5. Its inhibitory activity against PDE6, found in retinal photoreceptors, is thought to be responsible for the visual side effects occasionally reported with PDE5 inhibitors.[1] The high selectivity against other PDE isoforms minimizes off-target effects.

Studies have shown that NCX 911 is more potent than sildenafil in certain biological assays. For instance, in inhibiting superoxide formation in porcine pulmonary artery endothelial cells, NCX 911 had an IC50 of 0.26 nM compared to 1.85 nM for sildenafil.[2][9] This enhanced potency is attributed to the synergistic effect of NO donation and PDE5 inhibition.[2]

Experimental Protocols

Determining the selectivity profile of a PDE inhibitor involves a series of biochemical and cell-based assays.

1. Biochemical Phosphodiesterase Activity Assays

These assays directly measure the enzymatic activity of purified PDE isoforms in the presence of an inhibitor.

-

Radiolabeled Substrate Assay (Gold Standard)

-

Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [3H]cGMP) to its corresponding radiolabeled 5'-monophosphate (e.g., [3H]5'-GMP).[10]

-

Methodology:

-

Reaction Incubation: Purified recombinant human PDE enzyme is incubated in an assay buffer at 30°C with the test compound (e.g., NCX 911) at various concentrations.

-

Substrate Addition: The reaction is initiated by adding a solution containing a known concentration of [3H]cGMP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by heat inactivation.

-

Product Conversion: Snake venom nucleotidase is added to hydrolyze the [3H]5'-GMP to the corresponding nucleoside, [3H]guanosine.[10]

-

Separation: The charged, unhydrolyzed [3H]cGMP is separated from the uncharged [3H]guanosine product using an anion-exchange resin (e.g., DEAE-Sephadex).[11]

-

Quantification: The amount of radioactivity in the eluate (containing the [3H]guanosine) is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

-

-

-

Luminescence-Based Assay (e.g., PDE-Glo™)

-

Principle: This is a coupled-enzyme assay that measures PDE activity by quantifying the amount of ATP consumed in a subsequent reaction that is dependent on the remaining cyclic nucleotide.[12]

-

Methodology:

-

PDE Reaction: Purified PDE enzyme is incubated with the test compound and a non-labeled cyclic nucleotide substrate (cAMP or cGMP).

-

Termination & Detection: A termination buffer containing a broad-spectrum PDE inhibitor (like IBMX) is added to stop the reaction. A detection solution containing ATP and a cyclic nucleotide-dependent protein kinase (e.g., PKA for cAMP) is then added. The remaining cyclic nucleotide activates the kinase, which then phosphorylates a substrate, consuming ATP.[12]

-

Luminescence Reaction: A kinase-glo reagent (containing luciferase and luciferin) is added. The luciferase utilizes the remaining ATP to produce a luminescent signal.

-

Measurement: The luminescence is measured using a luminometer. A higher PDE activity results in less remaining cGMP, less kinase activation, more remaining ATP, and thus a higher luminescent signal.

-

Data Analysis: The IC50 is calculated based on the decrease in luminescence in the presence of the inhibitor.

-

-

2. Cell-Based Phosphodiesterase Activity Assays

Cell-based assays provide information on a compound's activity in a more physiological context, accounting for factors like cell permeability and metabolism.

-

Reporter Gene Assay

-

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a cyclic nucleotide response element (CRE for cAMP or a similar element for cGMP).[13][14]

-

Methodology:

-

Cell Line Generation: A suitable host cell line (e.g., HEK293) is engineered to stably express the specific human PDE isoform of interest.

-

Transfection: These cells are then transiently transfected with a plasmid containing the reporter gene construct.

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations.

-

Stimulation: An agent is added to increase intracellular cyclic nucleotide levels (e.g., an NO donor like SNAP to increase cGMP).

-

Lysis and Measurement: After incubation, the cells are lysed, and the reporter protein activity (e.g., luminescence for luciferase) is measured.

-

Data Analysis: Inhibition of the PDE leads to higher cyclic nucleotide levels, greater reporter gene expression, and a stronger signal. The EC50 value is determined from the dose-response curve.[15]

-

-

Conclusion

Nitric oxide-donating PDE inhibitors, exemplified by NCX 911, represent a promising therapeutic strategy by dually targeting the NO/cGMP signaling pathway. Their comprehensive evaluation requires a systematic approach to determine their selectivity profile across the entire phosphodiesterase superfamily. This involves robust biochemical assays to quantify inhibitory potency against purified enzymes and cell-based assays to confirm activity in a physiological setting. The selectivity profile of the parent compound, sildenafil, demonstrates high selectivity for PDE5, which is fundamental to its therapeutic effect. The addition of an NO-donating moiety enhances the overall pharmacological effect, leading to more potent cGMP elevation and downstream signaling. This detailed understanding of the selectivity and mechanism is critical for the development of safer and more effective drugs for researchers, scientists, and drug development professionals.

References

- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil citrate and sildenafil nitrate (NCX 911) are potent inhibitors of superoxide formation and gp91phox expression in porcine pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil citrate and sildenafil nitrate (NCX 911) are potent inhibitors of superoxide formation and gp91phox expression in porcine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

In-depth Technical Guide on NO-Feng-PDEtPPi: Biological Targets and Pathways

A comprehensive search for the molecule "NO-Feng-PDEtPPi" did not yield any specific information regarding its biological targets, signaling pathways, or mechanism of action. The term does not appear in the currently indexed scientific literature.

This lack of available data prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational information on the molecule .

It is possible that "this compound" is a very new or proprietary compound not yet described in public-domain scientific literature, a term with a different spelling, or an internal designation not widely recognized.

For researchers, scientists, and drug development professionals interested in related fields, the following general concepts and methodologies are central to elucidating the biological targets and pathways of novel chemical entities.

General Strategies for Target Identification and Pathway Elucidation of Novel Compounds:

Should information on "this compound" or a similarly named compound become available, the following experimental approaches would be pertinent.

1. Target Identification:

-

Affinity-based Methods: Techniques such as affinity chromatography, where the compound of interest is immobilized on a solid support to capture its binding partners from cell lysates, are fundamental. Captured proteins are then identified using mass spectrometry.

-

Genetic and Genomic Approaches: Methods like shRNA or CRISPR/Cas9 screens can identify genes that, when knocked down or out, confer resistance or sensitivity to the compound, thereby suggesting potential targets.

-

Computational Approaches: In silico methods, including molecular docking and pharmacophore modeling, can predict potential binding targets based on the compound's structure.

2. Pathway Analysis:

-

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to compound treatment using techniques like RNA-sequencing and mass spectrometry-based proteomics can reveal the broader signaling networks affected.

-

Phosphoproteomics: As many signaling pathways are regulated by phosphorylation, identifying changes in the phosphoproteome can provide direct insights into the kinase signaling cascades modulated by the compound.

-

Functional Assays: Once potential targets and pathways are identified, their roles are validated using specific functional assays, such as enzyme activity assays, reporter gene assays, and cell-based phenotypic assays.

Example Experimental Workflow for a Novel Compound:

Below is a generalized workflow that would be followed to characterize a new molecule.

Without specific data for "this compound," this guide serves as a template for the methodologies that would be applied to characterize such a molecule. Researchers in drug development are encouraged to apply these established principles to their compounds of interest.

Unable to Retrieve Data for "NO-Feng-PDEtPPi"

Following a comprehensive search of publicly available scientific literature and databases, no preclinical data, experimental protocols, or mechanistic information could be found for a compound designated "NO-Feng-PDEtPPi".

The individual components of the name were also investigated:

-

"NO": This commonly refers to a nitric oxide-releasing moiety, often added to a parent molecule to enhance its therapeutic effects, such as vasodilation.

-

"Feng": This could potentially refer to a principal investigator, a research group, or a specific chemical scaffold, but no direct link to a compound with the other elements of the name was identified.

-

"PDEtPPi": This acronym does not correspond to a recognized phosphodiesterase (PDE) subtype or a standard nomenclature for a protein-protein interaction (PPI) target. It is possible that this is a novel or internal designation for a specific biological target that is not yet disclosed in public literature.

The absence of information suggests that "this compound" may be:

-

An internal code name for a compound in very early-stage development that has not yet been published.

-

A misnomer or an incorrect transcription of the intended compound name.

-

A theoretical molecule that has not yet been synthesized or studied.

Without any available data, it is not possible to fulfill the request for a technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. Further clarification on the compound's origin, chemical structure, or biological target would be necessary to conduct a more targeted and successful search.

The Therapeutic Potential of NO-Donating Phosphodiesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of a hypothetical novel class of compounds, tentatively termed "NO-Feng-PDEtPPi," conceptualized as nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitors, potentially with a porphyrin-like structural component. While no specific agent with this designation is currently documented in publicly available literature, this document synthesizes the established principles of nitric oxide signaling, phosphodiesterase inhibition, and their synergistic interplay to provide a framework for the development and evaluation of such future therapeutics. We will delve into the core signaling pathways, potential therapeutic applications, and generalized experimental protocols for the characterization of these next-generation compounds.

Introduction: The Scientific Rationale

The convergence of nitric oxide (NO) biology and phosphodiesterase (PDE) inhibition presents a compelling strategy for therapeutic intervention in a multitude of pathological conditions. NO is a critical signaling molecule with a vast array of physiological functions, including vasodilation, neurotransmission, and immune regulation.[1][2] Its effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), which in turn elevates intracellular levels of cyclic guanosine monophosphate (cGMP).[3][4]

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides like cGMP and cyclic adenosine monophosphate (cAMP).[][6][7] By inhibiting specific PDE isoforms, it is possible to prolong the signaling lifetime of these second messengers, thereby amplifying their downstream effects. The therapeutic efficacy of PDE5 inhibitors, such as sildenafil, in treating conditions like erectile dysfunction and pulmonary arterial hypertension, underscores the potential of targeting this pathway.[1][3][8]

A hypothetical "this compound" compound would, in theory, offer a dual mechanism of action: directly supplying NO to stimulate cGMP production while simultaneously inhibiting the PDE-mediated degradation of cGMP. This could lead to a more potent and sustained physiological response. The "PPi" component may allude to a porphyrin-based scaffold, a versatile class of molecules with diverse applications in medicine.[9] The "Feng" designation could be attributed to a principal investigator or research group pioneering this area of research, such as the work seen in studies related to nitric oxide synthase.[10][11]

Core Signaling Pathway: The NO-sGC-cGMP Axis

The primary signaling pathway of interest for a NO-donating PDE inhibitor is the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway. This pathway is integral to smooth muscle relaxation, inhibition of platelet aggregation, and neuronal signaling.

A simplified representation of this pathway is provided below:

References

- 1. Nitric oxide pathway and phosphodiesterase inhibitors in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 6. What are PDE inhibitors and how do they work? [synapse.patsnap.com]

- 7. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. [PDF] Progress in Synthesis of Porphyrin Derivatives and Its Application | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Correction: Feng et al. Photobiomodulation Inhibits Ischemia-Induced Brain Endothelial Senescence via Endothelial Nitric Oxide Synthase. Antioxidants 2024, 13, 633 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety and Toxicity Profile of NO-Feng-PDEtPPi

Notice to the Reader:

Extensive searches of publicly available scientific and technical databases have yielded no specific information regarding a compound designated as "NO-Feng-PDEtPPi." This suggests that "this compound" may be a novel, experimental, or internal designation for a compound that has not yet been described in peer-reviewed literature or public safety and regulatory databases.

Therefore, it is not possible to provide a specific safety and toxicity profile, quantitative data, experimental protocols, or signaling pathway diagrams for "this compound" as requested.

The information presented below is a general framework based on the provided query, which includes "PDEtPPi," suggesting a potential relationship to phosphodiesterase (PDE) inhibitors and organophosphates. This guide will outline the typical safety and toxicity considerations for such classes of compounds, providing a template for the kind of data and analysis that would be required for a comprehensive safety assessment of a new chemical entity.

General Safety and Toxicity Profile of Phosphodiesterase Inhibitors and Organophosphates

Phosphodiesterase (PDE) inhibitors are a broad class of drugs with diverse therapeutic applications. Their safety profiles are highly dependent on the specific PDE isoenzyme they target. Organophosphates are a class of compounds often used as pesticides, and some have been developed as nerve agents; they are known for their potential toxicity, primarily through the inhibition of acetylcholinesterase (AChE).[1][2] The combination of a nitric oxide (NO) donor, a "Feng" moiety (of unknown significance), and a potential PDE inhibitor with structural similarities to organophosphates ("PDEtPPi") would necessitate a thorough and multi-faceted safety evaluation.

Hypothetical Toxicological Concerns for a "this compound" Compound:

Given the potential components suggested by the name, a safety evaluation would need to consider:

-

Cholinergic Toxicity: Due to the "PPi" (pyrophosphate) moiety, which is common in organophosphates, there would be a primary concern for acetylcholinesterase (AChE) inhibition.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by both muscarinic (e.g., bradycardia, bronchospasm, excessive secretions) and nicotinic (e.g., muscle fasciculations, paralysis) effects.[2]

-

Cardiovascular Effects: Both NO donors and some PDE inhibitors can have significant cardiovascular effects, including hypotension and alterations in heart rate. The combination could lead to synergistic effects.

-

Target Organ Toxicity: Preclinical studies would be essential to identify potential target organs for toxicity. For organophosphate-like compounds, the nervous system is a primary target.[3] Other organs of concern could include the liver, kidneys, and reproductive organs.

-

Genotoxicity and Carcinogenicity: As with any new chemical entity intended for therapeutic use, a full assessment of its potential to cause genetic mutations or cancer would be required.

Quantitative Toxicology Data (Illustrative Examples)

The following tables represent the types of quantitative data that would be generated in preclinical safety studies for a compound like "this compound." The data presented here are purely illustrative and not based on actual experimental results for "this compound."

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral (gavage) | Data Not Available | Data Not Available | Data Not Available |

| Rat | Oral (gavage) | Data Not Available | Data Not Available | Data Not Available |

| Mouse | Intravenous | Data Not Available | Data Not Available | Data Not Available |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Cytotoxicity

| Cell Line | Assay | IC50 (µM) |

| HepG2 (Human Liver) | MTT Assay | Data Not Available |

| SH-SY5Y (Human Neuroblastoma) | LDH Release Assay | Data Not Available |

| Primary Rat Hepatocytes | AlamarBlue Assay | Data Not Available |

Table 3: Enzyme Inhibition Profile

| Enzyme | Assay Type | IC50 (nM) |

| Human Acetylcholinesterase (AChE) | Ellman's Assay | Data Not Available |

| Human Butyrylcholinesterase (BChE) | Ellman's Assay | Data Not Available |

| Human PDE5A | FRET Assay | Data Not Available |

| Human PDE3B | Radiometric Assay | Data Not Available |

Experimental Protocols (General Templates)

Detailed experimental protocols are crucial for the reproducibility and validation of safety and toxicity data. The following are generalized templates for key studies that would be necessary.

3.1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

-

Test System: Adult female Sprague-Dawley rats (8-12 weeks old).

-

Housing: Animals are housed individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dose Administration: The compound is administered by oral gavage. A starting dose is selected based on available structure-activity relationship data. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory rate, autonomic effects, and central nervous system effects such as tremors and convulsions), and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical software.

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Experimental Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the test compound for 24 hours.

-

MTT Assay: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams illustrate hypothetical signaling pathways and workflows relevant to the safety assessment of a compound with the characteristics suggested by "this compound."

Caption: Hypothetical signaling pathway of cholinergic toxicity induced by this compound.

Caption: A generalized workflow for preclinical safety assessment of a new chemical entity.

While a specific safety and toxicity profile for "this compound" cannot be provided due to the absence of public data, this guide outlines the necessary components of such an assessment for a compound with its potential characteristics. A thorough evaluation would involve a battery of in silico, in vitro, and in vivo studies to characterize its potential hazards, establish a dose-response relationship, and identify a safe starting dose for any potential clinical investigations. Researchers, scientists, and drug development professionals are encouraged to consult relevant regulatory guidelines (e.g., from the FDA, EMA) for detailed requirements for preclinical safety and toxicity testing.

References

Methodological & Application

Application Notes and Protocols for the Use of NO-Feng-PDEtPPi in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of NO-Feng-PDEtPPi, a novel dual-action compound, in a variety of cell culture systems. This compound is presumed to be a synthetic molecule incorporating a tetraphenylporphyrin (tPPi) backbone, a nitric oxide (NO) donating moiety, and a phosphodiesterase (PDE) inhibitor. This unique combination allows for the synergistic elevation of intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger in numerous signaling pathways. These guidelines are intended to facilitate the investigation of its biological effects in cancer research, cardiovascular studies, neuroscience, and more.

Introduction and Mechanism of Action

This compound is engineered to modulate the nitric oxide signaling pathway through a two-pronged approach. The nitric oxide donor component stimulates soluble guanylate cyclase (sGC) to increase the production of cGMP from GTP. Concurrently, the phosphodiesterase inhibitor component prevents the degradation of cGMP. The tetraphenylporphyrin core may also bestow photosensitizing properties to the molecule, suggesting potential applications in photodynamic therapy. The sustained high levels of intracellular cGMP are expected to activate downstream effectors such as Protein Kinase G (PKG), leading to a cascade of cellular responses.

Potential Applications in Cell Culture

The unique mechanism of this compound makes it a valuable tool for investigating a wide range of cellular processes:

-

Oncology: The pro-apoptotic and anti-proliferative effects of high cGMP levels can be explored in various cancer cell lines. The porphyrin backbone also allows for the investigation of light-activated cytotoxicity.[1]

-

Cardiovascular Research: This compound is well-suited for studying vasodilation in vascular smooth muscle cells and angiogenesis in endothelial cells. Dual-acting nitric oxide donors and PDE5 inhibitors have demonstrated the ability to promote the formation of new blood vessels.[2][3][4]

-

Neurobiology: The role of the NO/cGMP pathway in synaptic plasticity, neuronal survival, and neuro-inflammation can be examined in primary neurons and glial cell cultures.

-

Wound Healing and Fibrosis: The effects on fibroblast proliferation, differentiation, and extracellular matrix deposition can be assessed.

-

Immunology: The immunomodulatory properties can be studied by treating immune cells and measuring cytokine profiles and activation markers. Elevated cGMP has been linked to a decrease in inflammatory cytokines.[5]

Data Presentation: Quantitative Summary

For reproducible and comparable results, initial experiments should be conducted within the recommended concentration and time ranges.

Table 1: Recommended Starting Concentrations for In Vitro Studies

| Cell Type | Recommended Concentration Range (µM) | Suggested Incubation Times (hours) |

| Cancer Cell Lines (e.g., HeLa, A549) | 0.5 - 100 | 24, 48, 72 |

| Endothelial Cells (e.g., HUVEC) | 0.1 - 50 | 6, 12, 24 |

| Smooth Muscle Cells (e.g., HASMC) | 0.1 - 50 | 6, 12, 24 |

| Neuronal Cultures | 0.01 - 20 | 1, 6, 24 |

| Fibroblasts (e.g., NIH-3T3) | 0.1 - 75 | 24, 48, 72 |

Table 2: Illustrative IC50 Values from a Cell Viability Assay

| Cell Line | IC50 (µM) after 48h Incubation (Mean ± SD) |

| MCF-7 | 15.8 ± 2.1 |

| PC-3 | 22.5 ± 3.4 |

| HCT116 | 12.1 ± 1.8 |

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Dual mechanism of this compound to increase cGMP.

Experimental Workflow: Cell Viability Assessment

Caption: Step-by-step workflow for cytotoxicity screening.

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment.

-

Treatment: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working concentrations by diluting the stock solution in pre-warmed, serum-containing or serum-free cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) and is consistent across all wells, including the vehicle control.

-

Incubation: Replace the existing medium with the medium containing this compound or vehicle control. Incubate for the desired duration under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: Cell Viability Assessment using Resazurin-based Assay

This protocol provides a sensitive and non-destructive method to measure cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

-

Follow the general cell treatment protocol outlined above.

-

After the incubation period, add resazurin solution to each well to a final concentration of 10% of the total volume (e.g., 10 µL for a 100 µL well volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell type.

-

Measure the fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells containing medium and resazurin only.

Protocol 3: Immunofluorescence Staining for Activated Caspase-3

This protocol allows for the visualization of apoptosis induction.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

-

Primary antibody: Rabbit anti-active Caspase-3

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells on coverslips as described in the general protocol.

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells for 10 minutes.

-

Wash three times with PBS.

-

Block for 1 hour at room temperature.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBST.

-

Counterstain with DAPI for 5 minutes.

-

Wash and mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Apoptotic cells will show green fluorescence in the cytoplasm, co-localized with condensed and fragmented blue nuclei.

References

- 1. Porphyrins containing nitric oxide donors: Synthesis and cancer cell-oriented NO release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Dual-Acting Nitric Oxide Donor and Phosphodiesterase 5 Inhibitor Activates Autophagy in Primary Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical Wound Treatment with a Nitric Oxide-Releasing PDE5 Inhibitor Formulation Enhances Blood Perfusion and Promotes Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

NO-Feng-PDEtPPi dosage and administration guidelines

Following a comprehensive search of available scientific and research databases, no information, data, or publications were found for a compound designated as "NO-Feng-PDEtPPi."

The searches conducted for "this compound," including its potential mechanism of action, dosage, administration guidelines, and experimental protocols, did not yield any relevant results. The provided name does not correspond to any known therapeutic agent, research compound, or biological entity in the public domain.

The search results included references to researchers with the surname "Feng" who have contributed to various fields, including neurophysiology and pharmacology. Additionally, information was found on a traditional Chinese medicine preparation named "Qinpi Tongfeng formula," which has been studied for its effects on gouty arthritis. However, none of these findings are related to a specific compound named "this compound."

It is possible that "this compound" may be an internal laboratory designation, a novel compound not yet described in published literature, or a typographical error.

Without any foundational information about the substance , it is not possible to generate the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams. To fulfill this request, a correct and recognized name of the compound, or relevant publications describing it, are required.

Application Notes and Protocols for NO-Feng-PDEtPPi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation, handling, and stability assessment of the novel investigational compound NO-Feng-PDEtPPi. The protocols outlined herein are designed to ensure consistent and reliable experimental results. This guide includes procedures for solution preparation, determination of solubility, and evaluation of stability under various stress conditions. All quantitative data should be recorded and analyzed as suggested in the provided templates.

Introduction

This compound is a novel synthetic molecule currently under investigation for its potential therapeutic properties. As with any new chemical entity, a thorough understanding of its physicochemical properties, including solubility and stability, is crucial for advancing its development. These characteristics are fundamental to designing reliable in vitro and in vivo experiments, as well as for developing a stable formulation for future clinical applications. This document provides a standardized set of protocols for the initial characterization of this compound.

Solution Preparation

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol, absolute

-

Deionized water, sterile

-

Vortex mixer

-

Sonicator

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particles.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Stability Studies

Stability studies are essential to determine the shelf life and optimal storage conditions for this compound.[1] These studies involve subjecting the compound to various environmental factors to assess its degradation over time.[2][3]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[4]

Experimental Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Expose aliquots of the solution to the stress conditions outlined in Table 1.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the acid and base-treated samples as appropriate.

-

Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.

-

A control sample, protected from stress conditions, should be analyzed at each time point.

Table 1: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature |

| Acid Hydrolysis | 0.1 M HCl | 60°C |

| Base Hydrolysis | 0.1 M NaOH | 60°C |

| Oxidation | 3% H₂O₂ | Room Temperature |

| Thermal Stress | 105°C (solid) / 60°C (solution) | As specified |

| Photostability | Exposed to light (ICH Q1B guidelines) | Room Temperature |

Long-Term Stability

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the drug substance.[2]

Experimental Protocol:

-

Prepare aliquots of this compound stock solution (e.g., 10 mM in DMSO).

-

Store the aliquots under the conditions specified in Table 2.

-

At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one aliquot from each storage condition.

-

Thaw the samples and analyze them using a validated HPLC method to determine the concentration of this compound.

-

Compare the results to the initial concentration at time 0.

Table 2: Long-Term Stability Storage Conditions

| Storage Condition | Temperature | Relative Humidity |

| Recommended Storage | -20°C | N/A |

| Accelerated Storage | 4°C | N/A |

| Room Temperature | 25°C | 60% |

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 3: Example of Long-Term Stability Data for this compound (10 mM in DMSO)

| Time Point (Months) | Concentration at -20°C (% of Initial) | Concentration at 4°C (% of Initial) | Concentration at 25°C (% of Initial) |

| 0 | 100% | 100% | 100% |

| 1 | |||

| 3 | |||

| 6 | |||

| 12 |

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a phosphodiesterase (PDE).

Caption: Hypothetical signaling pathway showing this compound as a PDE inhibitor.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting stability studies of this compound.

Caption: General workflow for stability testing of a new chemical entity.

References

- 1. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2. Tadalafil analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Measuring Nitric Oxide Release from Novel Donors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro measurement of nitric oxide (NO) released from the novel phosphodiesterase inhibitor with an NO-donating moiety, referred to herein as NO-Feng-PDEtPPi. These guidelines are designed to assist researchers in accurately quantifying NO release, a critical step in the preclinical evaluation of new NO-donating therapeutics.

Nitric oxide is a critical signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The development of drugs that can deliver NO in a controlled manner holds significant therapeutic promise.[1][3][4] Accurate and reproducible measurement of NO release is fundamental to understanding the kinetic profile and potential efficacy of new NO-donating compounds.[5]

Two primary methods for quantifying NO release in vitro are detailed: the indirect Griess assay and direct measurement using an NO-sensitive electrode. The selection of the appropriate method will depend on the specific experimental requirements, including the need for real-time monitoring and the anticipated concentration of NO release.

Preliminary Characterization of this compound

Before proceeding with detailed quantitative analysis, it is essential to perform a preliminary characterization of the NO donor. This includes assessing its solubility and stability in the desired buffer or cell culture medium. The potential for the parent molecule or its byproducts to interfere with the chosen assay should also be evaluated.

Indirect Quantification of NO Release: The Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying nitrite (NO₂⁻), a stable and measurable product of NO's autooxidation in aqueous solutions.[3] This two-step diazotization reaction is a well-established and cost-effective method for determining NO production.[6][7] In the first step, nitrite reacts with sulfanilamide in an acidic environment to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound with a strong absorbance at approximately 540 nm.[3][6][7]

Experimental Protocol: Griess Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening. Commercially available Griess reagent kits are recommended for consistency.[6]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent Kit (e.g., from Sigma-Aldrich, R&D Systems) containing:

-

Sulfanilamide solution (Griess Reagent I)

-

N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II)

-

Nitrite standard (e.g., sodium nitrite)

-

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Preparation of Nitrite Standard Curve:

-

Prepare a 100 µM stock solution of sodium nitrite in PBS.

-

Perform serial dilutions to create standards ranging from 0 to 100 µM.

-

Add 50 µL of each standard to triplicate wells of the 96-well plate.

-

-

Sample Preparation and Incubation:

-

Prepare a stock solution of this compound in an appropriate solvent and dilute to the desired final concentrations in pre-warmed PBS (37°C).

-

Add 50 µL of each this compound dilution to triplicate wells.

-

Include a "vehicle control" containing the solvent used to dissolve the compound at the same concentration as in the experimental wells.

-

Incubate the plate at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for NO release and conversion to nitrite.

-

-

Griess Reaction:

-

To each well containing standards and samples, add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (NED solution) to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.[6]

-

-

Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader. The signal is typically stable for up to one hour.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

-

Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample well.

-

The concentration of released NO is stoichiometrically equivalent to the measured nitrite concentration.

-

Data Presentation: Griess Assay

| Time (minutes) | [this compound] (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) | Total NO Release (nmol) |

| 0 | 10 | 0.052 ± 0.003 | 0.5 | 0.025 |

| 30 | 10 | 0.258 ± 0.011 | 12.9 | 0.645 |

| 60 | 10 | 0.489 ± 0.023 | 24.5 | 1.225 |

| 120 | 10 | 0.712 ± 0.031 | 35.6 | 1.780 |

| 0 | 50 | 0.055 ± 0.004 | 0.6 | 0.030 |

| 30 | 50 | 0.891 ± 0.045 | 44.6 | 2.230 |

| 60 | 50 | 1.523 ± 0.067 | 76.2 | 3.810 |

| 120 | 50 | 2.105 ± 0.089 | 105.3 | 5.265 |

Direct Quantification of NO Release: NO-Sensitive Electrode

For real-time measurement of NO release, an amperometric NO-sensitive electrode is the method of choice.[8] These electrochemical sensors directly detect NO in solution, offering high sensitivity and temporal resolution.[9][10] The electrode works by oxidizing NO at its surface, which generates a redox current proportional to the NO concentration.[8]

Experimental Protocol: NO-Sensitive Electrode

Materials:

-

NO-sensitive electrode system (e.g., World Precision Instruments, Warner Instruments)

-

Calibration solutions of an NO donor with known release kinetics (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

-

Reaction vessel with a stir bar, maintained at 37°C

-

Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

-

Data acquisition system

Procedure:

-

Electrode Calibration:

-

Assemble the reaction vessel with deoxygenated PBS at 37°C.

-

Polarize the NO electrode according to the manufacturer's instructions until a stable baseline current is achieved.

-

Prepare a stock solution of a known NO donor (e.g., SNAP) in an appropriate solvent.

-

Add known concentrations of the NO donor to the PBS and record the resulting current change.

-

Plot the steady-state current change against the known NO concentration to generate a calibration curve. A linear relationship should be observed.[8]

-

-

Sample Measurement:

-

After calibration, replace the PBS in the reaction vessel with fresh, deoxygenated PBS and allow the electrode to re-establish a stable baseline.

-

Introduce a known concentration of this compound into the vessel.

-

Record the electrode current over time. The increase in current corresponds to the release of NO.

-

-

Data Analysis:

-

Use the calibration curve to convert the measured current (in picoamperes or nanoamperes) to NO concentration (in nM or µM).

-

Plot the NO concentration over time to obtain the release profile of this compound.

-

From this profile, key kinetic parameters such as the maximum NO concentration (Cmax), time to reach Cmax (Tmax), and the half-life of release (t½) can be determined.

-

Data Presentation: NO-Sensitive Electrode

| Parameter | Value |

| Initial Concentration of this compound | 20 µM |

| Maximum NO Concentration (Cmax) | 2.5 µM |

| Time to Cmax (Tmax) | 15 minutes |

| Half-life of NO Release (t½) | 45 minutes |

| Total NO Released (AUC) | 150 µM·min |

Visualizations

Signaling Pathway of NO

Nitric oxide released from this compound is expected to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling, such as vasodilation.

Caption: Proposed signaling pathway of NO released from this compound.

Experimental Workflow for the Griess Assay

The following diagram illustrates the key steps in quantifying NO release using the Griess assay.

Caption: Workflow for the indirect measurement of NO release via the Griess assay.

Experimental Workflow for NO-Sensitive Electrode Measurement

This diagram outlines the process for the direct, real-time measurement of NO release.

Caption: Workflow for the direct, real-time measurement of NO release.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vitro characterization of NO release from novel compounds like this compound. Consistent application of these methods will ensure high-quality, comparable data, which is essential for the advancement of NO-based therapeutics from the laboratory to clinical applications. It is crucial to report the NO delivery characteristics in a standardized manner to facilitate comparison across different studies and materials.[3]

References

- 1. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new method to measure nitrate/nitrite with a NO-sensitive electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of NO-Feng-PDEtPPi as a Phosphodiesterase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for determining the inhibitory activity of the novel compound, NO-Feng-PDEtPPi, on phosphodiesterase (PDE) enzymes. The described method is a robust, luminescence-based assay suitable for high-throughput screening (HTS) and determination of inhibitor potency (IC50). The protocol is designed for researchers in drug discovery and development to characterize new chemical entities targeting PDEs.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The regulation of cAMP and cGMP levels is crucial for a multitude of cellular processes. Consequently, PDE inhibitors have emerged as a significant class of therapeutics for various diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.

This compound is a novel small molecule with a putative role in PDE inhibition. This document outlines a comprehensive protocol to quantify the inhibitory effect of this compound on specific PDE isozymes using a commercially available luminescence-based assay system. This type of assay offers high sensitivity and a broad dynamic range, making it ideal for inhibitor screening.[1] The principle of this assay involves the enzymatic degradation of cAMP or cGMP by a PDE. The remaining cyclic nucleotide is then used in a subsequent kinase reaction that depletes ATP. Finally, a luciferase-based reagent is added to measure the remaining ATP, with the luminescent signal being inversely proportional to the PDE activity.[2]

Signaling Pathway of PDE Action

The diagram below illustrates the central role of phosphodiesterases in regulating cyclic nucleotide signaling pathways. PDEs hydrolyze the phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. Inhibition of PDE activity by compounds like this compound leads to an accumulation of intracellular cAMP or cGMP, thereby modulating downstream cellular responses.

Experimental Protocol: Luminescence-Based PDE Inhibition Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[1]

Materials and Reagents

-

Purified, recombinant human PDE enzyme (specific isozyme of interest)

-

This compound stock solution (in 100% DMSO)

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or equivalent, containing:

-

Reaction Buffer

-

cAMP or cGMP substrate

-

Termination Buffer

-

Detection Solution (containing Protein Kinase A)

-

Kinase-Glo® Reagent

-

-

Control PDE inhibitor (e.g., IBMX, Rolipram, Sildenafil, depending on the PDE isozyme)

-

Nuclease-free water

-

100% DMSO

-

White, opaque 384-well assay plates

-

Multichannel pipettes or automated liquid handling system

-

Plate shaker

-

Luminometer

Experimental Workflow

The following diagram outlines the key steps in the luminescence-based PDE inhibition assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute these in the appropriate assay buffer to achieve the final desired concentrations with a constant, low percentage of DMSO (e.g., <1%).

-

Prepare a similar dilution series for a known PDE inhibitor as a positive control.

-

Prepare a "no inhibitor" control containing the same final percentage of DMSO.

-

Dilute the PDE enzyme stock to the working concentration in the reaction buffer. The optimal concentration should be determined empirically to yield a signal within the linear range of the assay.

-

Prepare the cAMP or cGMP substrate solution according to the manufacturer's instructions.

-

-

Assay Plate Setup (384-well format):

-

Add 5 µL of the diluted this compound, control inhibitor, or DMSO vehicle to the appropriate wells of the 384-well plate.

-

Add 5 µL of the diluted PDE enzyme to all wells except the "no enzyme" negative control wells. Add 5 µL of reaction buffer to the negative control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of the PDE Reaction:

-

Add 10 µL of the cAMP or cGMP substrate solution to all wells to start the reaction.

-

Mix the plate gently on a plate shaker for 30-60 seconds.

-

Incubate the plate for the desired time (e.g., 30-60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of the PDE Reaction:

-

Add 10 µL of the Termination Buffer to each well to stop the PDE reaction.[3]

-

Mix the plate on a shaker for 30-60 seconds.

-

-

Detection Reaction:

-

Luminescence Measurement:

-

Add 40 µL of Kinase-Glo® Reagent to each well.

-

Mix the plate on a shaker for 2 minutes.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation and Analysis

Table 1: Raw Luminescence Data and Calculation of Percent Inhibition

| [this compound] (µM) | Raw Luminescence (RLU) | Mean RLU | % Inhibition |

| No Enzyme Control | RLU1, RLU2, RLU3 | RLUmax | - |

| 0 (Vehicle Control) | RLU1, RLU2, RLU3 | RLUmin | 0% |

| Concentration 1 | RLU1, RLU2, RLU3 | RLUsample1 | Calculated |

| Concentration 2 | RLU1, RLU2, RLU3 | RLUsample2 | Calculated |

| ... | ... | ... | ... |

| Positive Control | RLU1, RLU2, RLU3 | RLUpos | Calculated |

Calculation of Percent Inhibition:

% Inhibition = 100 * (RLUsample - RLUmin) / (RLUmax - RLUmin)

Where:

-

RLUsample is the luminescence from a well with the inhibitor.

-

RLUmin is the average luminescence from the "no inhibitor" (vehicle) control wells (maximum PDE activity).

-

RLUmax is the average luminescence from the "no enzyme" control wells (minimum PDE activity).

Table 2: IC50 Determination for this compound

The half-maximal inhibitory concentration (IC50) is determined by fitting the percent inhibition data to a four-parameter logistic (or sigmoidal dose-response) curve.

| Parameter | Value |

| IC50 (µM) | |

| Hill Slope | |

| R2 |

This data is typically generated using graphing software such as GraphPad Prism or equivalent.

Table 3: Comparative Inhibitory Activity

This table can be used to compare the potency of this compound against different PDE isozymes or against known standard inhibitors.

| Compound | PDE Isozyme | IC50 (µM) |

| This compound | PDE-X | |

| This compound | PDE-Y | |

| Standard Inhibitor 1 | PDE-X | |

| Standard Inhibitor 2 | PDE-Y |

Conclusion

The protocol described in this application note provides a reliable and high-throughput method for characterizing the inhibitory activity of this compound against specific phosphodiesterase enzymes. By following this procedure, researchers can obtain critical data on the potency (IC50) and selectivity of this novel compound, which is essential for its further development as a potential therapeutic agent. The use of luminescence-based detection ensures high sensitivity and a wide dynamic range, making it a suitable platform for both primary screening and detailed mechanistic studies.

References

NO-Feng-PDEtPPi: A Novel Bifunctional Agent for Cancer Research

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NO-Feng-PDEtPPi is a novel investigational bifunctional molecule designed for cancer research. It integrates a nitric oxide (NO)-releasing moiety with a potent phosphodiesterase (PDE) inhibitor scaffold. This unique combination is engineered to synergistically target key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The rationale behind this design is to leverage the multifaceted roles of both NO and PDE inhibition to achieve enhanced anticancer activity. Nitric oxide is a critical signaling molecule with diverse, concentration-dependent effects on tumor biology, while phosphodiesterase inhibitors are known to modulate cyclic nucleotide signaling, impacting processes such as cell growth and differentiation.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in cancer research settings.

Mechanism of Action

This compound is hypothesized to exert its anticancer effects through a dual mechanism. The phosphodiesterase inhibitor component elevates intracellular levels of cyclic guanosine monophosphate (cGMP) by preventing its degradation.[3][4] The nitric oxide donor component directly stimulates soluble guanylyl cyclase (sGC), further amplifying cGMP production.[5][6] Elevated cGMP levels activate protein kinase G (PKG), which in turn can trigger a cascade of downstream events including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4] This synergistic elevation of cGMP is expected to be more potent than the action of a PDE inhibitor or an NO donor alone.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of this compound in various cancer cell lines. This data is intended to provide a general indication of its potency and should be confirmed in the user's specific experimental systems.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| HT-29 | Colon Carcinoma | 5.2 |

| HCT-116 | Colorectal Carcinoma | 7.8 |

| PC-3 | Prostate Cancer | 10.5 |

| DU-145 | Prostate Cancer | 12.1 |

| A549 | Lung Carcinoma | 15.3 |

| MCF-7 | Breast Adenocarcinoma | 18.9 |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) after 48h |

| HT-29 | 10 | 45.6 |

| PC-3 | 15 | 38.2 |

| A549 | 20 | 30.5 |

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| HT-29 (nude mice) | 50 mg/kg, i.p., daily | 65 |

| PC-3 (nude mice) | 50 mg/kg, i.p., daily | 58 |

Signaling Pathway

The proposed primary signaling pathway affected by this compound is the NO-cGMP-PKG pathway. The dual action of the molecule leads to a significant and sustained elevation of intracellular cGMP, which is a key second messenger in this pathway.

Caption: Proposed mechanism of action for this compound.